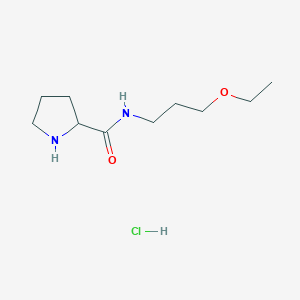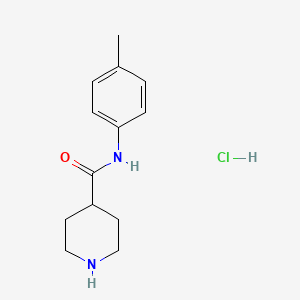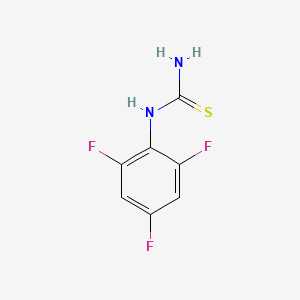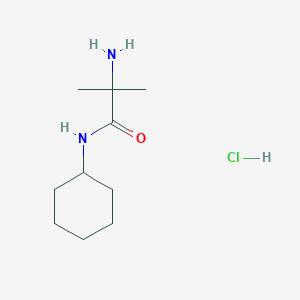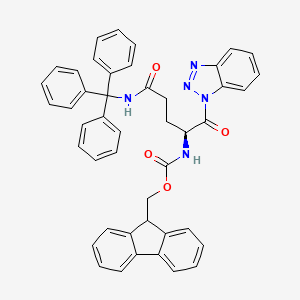
Fmoc-Gln(trt)-Bt
Vue d'ensemble
Description
“Fmoc-Gln(trt)-Bt” is also known as Nα-Fmoc-Nδ-trityl-L-glutamine . It is a Fmoc protected amino acid derivative used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented .
Synthesis Analysis
The trityl-protecting group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp . Using Fmoc-Gln (Trt)-OH in peptide synthesis prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents .
Molecular Structure Analysis
The molecular formula of “this compound” is C39H34N2O5 . The molecular weight is 610.70 . The structure of “this compound” is complex and it consists of a dipeptide in which the threonine residue has been reversibly protected as a structure-breaking proline-like TFA-labile oxazolidine .
Chemical Reactions Analysis
“this compound” has good solubility properties in most organic solvents, and its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Gln . Coupling can be performed by standard procedures .
Physical And Chemical Properties Analysis
“this compound” is a white to off-white powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 873.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . The optical rotation is [α]/D -14.0±1.5°, c = 1% in DMF .
Applications De Recherche Scientifique
Methodologies and Technologies in Scientific Research
Functional Magnetic Resonance Imaging (fMRI) and Its Reliability : fMRI is a crucial method for investigating cognitive processes in the human brain. Despite its widespread use, the reliability of fMRI findings is a subject of ongoing debate. Efforts to improve fMRI reliability focus on understanding factors influencing data quality and methods for enhancing data interpretation (Bennett & Miller, 2010).
Applications of Recombinant DNA Technology : The development of insect-resistant crops through genetic engineering, such as Bt crops, showcases the application of recombinant DNA technology in agriculture. These advancements have led to significant reductions in insecticide use, benefiting the environment and farmer health (Yu, Li, & Wu, 2011).
Near-Infrared Spectroscopy (NIRS) in Neuroeconomic Research : NIRS is emerging as a promising tool for investigating economic decision-making, complementing traditional fMRI studies. This technology offers advantages in portability and motion tolerance, enabling research in more naturalistic settings (Kopton & Kenning, 2014).
Digital Technology in Facilities Management : The integration of digital technologies, such as Building Information Modeling (BIM) and the Internet of Things (IoT), is transforming facilities management. These advancements offer potential for enhancing data interoperability, improving the accuracy of building models, and fostering effective asset management (Wong, Ge, & He, 2018).
Mécanisme D'action
Target of Action
Fmoc-Gln(trt)-Bt is primarily used in the field of peptide synthesis . It is a Fmoc-protected amino acid derivative . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
This compound interacts with its targets by being incorporated into the growing peptide chain during the synthesis process . The Fmoc group provides protection for the amino acid during the synthesis, preventing unwanted side reactions . The trityl-protecting group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of peptides . The compound is used as a building block in the formation of peptide chains, and its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Gln .
Pharmacokinetics
It’s worth noting that this compound has good solubility properties in most organic solvents , which can impact its availability during the synthesis process.
Result of Action
The result of this compound’s action is the successful incorporation of the glutamine amino acid residue into the growing peptide chain . This leads to the formation of the desired peptide with high purity .
Action Environment
The action of this compound can be influenced by various environmental factors in the laboratory setting. For example, the choice of solvent can affect the solubility and therefore the efficiency of peptide synthesis . Additionally, the temperature and pH of the reaction environment can also impact the efficiency of the protecting group removal and the overall peptide synthesis .
Safety and Hazards
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H37N5O4/c51-42(47-45(31-16-4-1-5-17-31,32-18-6-2-7-19-32)33-20-8-3-9-21-33)29-28-40(43(52)50-41-27-15-14-26-39(41)48-49-50)46-44(53)54-30-38-36-24-12-10-22-34(36)35-23-11-13-25-37(35)38/h1-27,38,40H,28-30H2,(H,46,53)(H,47,51)/t40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCVVUWNCORIMN-FAIXQHPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)N4C5=CC=CC=C5N=N4)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)N4C5=CC=CC=C5N=N4)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H37N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718800 | |
| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-1,5-dioxo-5-[(triphenylmethyl)amino]pentan-2-yl}carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1155875-65-2 | |
| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-1,5-dioxo-5-[(triphenylmethyl)amino]pentan-2-yl}carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)
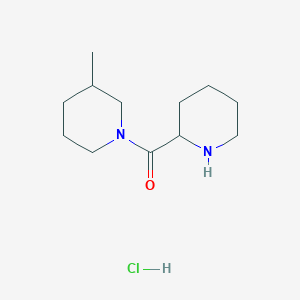
![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)
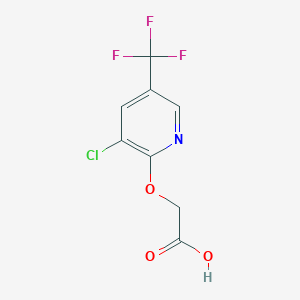
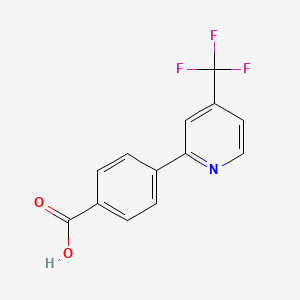
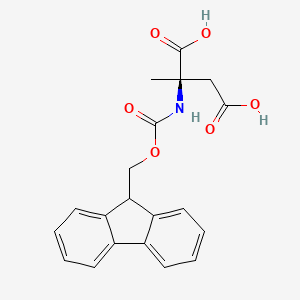
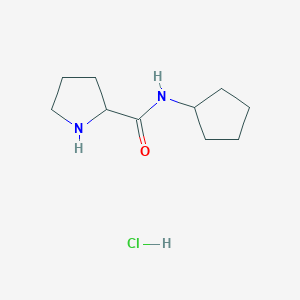
![Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate](/img/structure/B1398429.png)
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)
